4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
4-N-(1-azabicyclo[222]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that features a triazine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. The starting materials often include 1-azabicyclo[2.2.2]octane derivatives, cyclohexylamine, and phenylamine. The triazine core is constructed through a series of nucleophilic substitution reactions, where the amines are introduced sequentially under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine core is known to interact with nucleophilic sites, while the bicyclic and phenyl substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A simpler bicyclic compound with similar structural features.
2-Azabicyclo[3.2.1]octane:
Uniqueness
4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its combination of a triazine core with diverse substituents, providing a versatile scaffold for various applications. Its structural complexity allows for fine-tuning of its chemical and biological properties, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C22H30N8 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H30N8/c1-3-7-17(8-4-1)23-20-25-21(24-18-9-5-2-6-10-18)27-22(26-20)29-28-19-15-30-13-11-16(19)12-14-30/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H3,23,24,25,26,27,29) |
InChI Key |
OSGYXPMNRHRJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=C4CN5CCC4CC5 |
Origin of Product |
United States |
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